(E)-beta-ocimene

Description

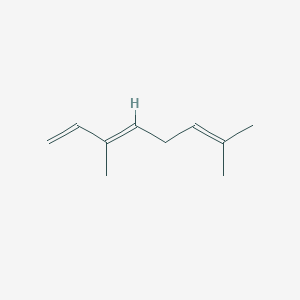

Structure

3D Structure

Properties

IUPAC Name |

(3E)-3,7-dimethylocta-1,3,6-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7-8H,1,6H2,2-4H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPKGUQCSIINRJ-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC=C(C)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC/C=C(\C)/C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040567 | |

| Record name | Ocimene (E) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | trans-Ocimene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

174.00 to 175.00 °C. @ 760.00 mm Hg | |

| Record name | trans-Ocimene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3779-61-1, 13877-91-3, 27400-72-2 | |

| Record name | (E)-β-Ocimene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3779-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ocimene trans-beta-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003779611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Ocimene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013877913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octatriene, 3,7-dimethyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027400722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ocimene (E) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-3,7-dimethylocta-1,3,6-triene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-OCIMENE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38BQ4UYY06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | trans-Ocimene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the (E)-β-Ocimene Biosynthesis Pathway in Arabidopsis thaliana

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-β-ocimene is a volatile monoterpene emitted by Arabidopsis thaliana and many other plant species, playing a crucial role in plant defense and communication. It attracts pollinators and the natural enemies of herbivores, and can also prime defense responses in neighboring plants. The biosynthesis of (E)-β-ocimene in Arabidopsis thaliana is a well-defined pathway, primarily catalyzed by the enzyme (E)-β-ocimene synthase, encoded by the AtTPS03 gene. This technical guide provides a comprehensive overview of the (E)-β-ocimene biosynthesis pathway in Arabidopsis thaliana, including the core enzymatic reactions, regulatory networks, quantitative data, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers in molecular biology, biochemistry, and drug development seeking to understand and manipulate this important metabolic pathway.

The Core Biosynthesis Pathway

The synthesis of (E)-β-ocimene in Arabidopsis thaliana originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which takes place in the plastids. The MEP pathway produces the five-carbon building blocks of all terpenes, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP).

The immediate precursor for monoterpene synthesis is geranyl diphosphate (GPP), a ten-carbon molecule formed by the condensation of one molecule of DMAPP and one molecule of IPP, a reaction catalyzed by GPP synthase (GPPS).

The final and committed step in (E)-β-ocimene biosynthesis is the conversion of GPP to (E)-β-ocimene. This reaction is catalyzed by the enzyme (E)-β-ocimene synthase (AtTPS03) .[1][2] This enzyme is highly specific, with (E)-β-ocimene being its major product.[1]

Key Enzyme:

-

Enzyme: (E)-β-ocimene synthase

-

Gene: AtTPS03 (At4g16740)

-

EC Number: 4.2.3.106[2]

-

Reaction: Geranyl diphosphate ⇌ (E)-β-ocimene + diphosphate

The AtTPS03 enzyme produces a blend of volatile compounds, with (E)-β-ocimene being the predominant product.

| Product | Percentage of Total Products |

| (E)-β-ocimene | 94% |

| (Z)-β-ocimene | 4% |

| Myrcene | 2% |

| Table 1: Product distribution of the AtTPS03 enzyme in vitro.[1] |

Regulatory Mechanisms

The production of (E)-β-ocimene is tightly regulated at the transcriptional level, primarily in response to biotic stress. The expression of the AtTPS03 gene is strongly induced by mechanical wounding and treatment with jasmonic acid (JA), a key phytohormone in plant defense signaling.[1][3]

Jasmonic Acid Signaling Pathway

The jasmonic acid (JA) signaling pathway plays a central role in inducing the expression of defense-related genes, including AtTPS03. The pathway is initiated by the perception of various stresses, leading to the synthesis of JA and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).

JA-Ile promotes the interaction between JAZ (Jasmonate-ZIM domain) repressor proteins and the F-box protein COI1, which is part of the SCFCOI1 E3 ubiquitin ligase complex.[4][5][6][7] This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome.[4][5][6][7]

In the absence of JA-Ile, JAZ proteins bind to and repress the activity of various transcription factors. The degradation of JAZ proteins releases these transcription factors, allowing them to activate the expression of JA-responsive genes.

The transcription factor MYC2 , a basic helix-loop-helix (bHLH) protein, is a master regulator of JA signaling and has been shown to directly bind to the promoters of several terpene synthase genes, including TPS10 and TPS21, to activate their transcription.[8] While direct binding of MYC2 to the AtTPS03 promoter has not been definitively demonstrated in the reviewed literature, its central role in regulating terpene biosynthesis makes it a strong candidate for the upstream regulator of AtTPS03. MYC2 itself is regulated by JAZ proteins, creating a negative feedback loop.[9]

Experimental Protocols

Heterologous Expression and Purification of AtTPS03

This protocol describes the expression of AtTPS03 in E. coli and its subsequent purification for in vitro enzyme assays.

Materials:

-

AtTPS03 cDNA clone in an expression vector (e.g., pET series)

-

E. coli expression strain (e.g., BL21(DE3)pLysS)

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Dialysis buffer (e.g., 25 mM HEPES pH 7.4, 10% glycerol, 1 mM DTT)

Procedure:

-

Transform the AtTPS03 expression plasmid into the E. coli expression strain.[10]

-

Inoculate a starter culture and grow overnight.

-

Inoculate a large-scale culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) overnight.[11]

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press.[12]

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged AtTPS03 protein with elution buffer.

-

Dialyze the purified protein against dialysis buffer to remove imidazole and store at -80°C.

In Vitro (E)-β-Ocimene Synthase Enzyme Assay

This assay is used to determine the activity and product profile of the purified AtTPS03 enzyme.

Materials:

-

Purified AtTPS03 enzyme

-

Assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM KCl, 10 mM MgCl2, 5 mM DTT, 10% glycerol)

-

Geranyl diphosphate (GPP) substrate

-

Hexane (B92381) or other suitable organic solvent for extraction

-

GC-MS for product analysis

Procedure:

-

Set up the reaction mixture in a glass vial containing assay buffer and purified enzyme.

-

Initiate the reaction by adding the GPP substrate.

-

Overlay the reaction mixture with a layer of hexane to trap the volatile products.

-

Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by vortexing to extract the products into the hexane layer.

-

Analyze the hexane layer by GC-MS to identify and quantify the products.

Quantitative Real-Time PCR (qPCR) for AtTPS03 Expression Analysis

This protocol is for quantifying the relative expression levels of the AtTPS03 gene in Arabidopsis thaliana tissues.

Materials:

-

Arabidopsis thaliana tissue (e.g., leaves treated with jasmonic acid or wounded)

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers for AtTPS03 and a reference gene (e.g., ACTIN2 or UBQ5)[13]

-

qPCR instrument

Procedure:

-

Extract total RNA from the plant tissue using a suitable kit.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the RNA template.

-

Set up the qPCR reactions with the qPCR master mix, cDNA, and gene-specific primers.

-

Perform the qPCR reaction using a standard thermal cycling program.

-

Analyze the data using the ΔΔCt method to determine the relative gene expression, normalizing to the expression of the reference gene.[13]

GC-MS Analysis of (E)-β-Ocimene

This protocol outlines the gas chromatography-mass spectrometry (GC-MS) conditions for the separation and identification of (E)-β-ocimene from plant volatile extracts.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5)

GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp to 150°C at 5°C/min

-

Ramp to 250°C at 20°C/min

-

Hold at 250°C for 5 minutes

-

-

Injection Mode: Splitless or split (e.g., 10:1)

MS Conditions:

-

Ion Source Temperature: 230°C

-

Ionization Energy: 70 eV

-

Mass Scan Range: 40-400 amu

-

Solvent Delay: 3-5 minutes

Data Analysis:

-

Identify (E)-β-ocimene by comparing its mass spectrum and retention time with those of an authentic standard.

-

Quantify the amount of (E)-β-ocimene by integrating the peak area and comparing it to a standard curve.

Conclusion

The biosynthesis of (E)-β-ocimene in Arabidopsis thaliana is a well-characterized pathway that serves as an excellent model for studying plant-specialized metabolism and its regulation. The identification of the key enzyme, AtTPS03, and the elucidation of its regulation by the jasmonic acid signaling pathway have provided valuable insights into how plants respond to environmental stresses. The protocols and data presented in this guide offer a solid foundation for further research into this pathway, with potential applications in crop improvement and the development of novel pharmaceuticals and fragrances. Future research should focus on precisely identifying the transcription factors that directly regulate AtTPS03 expression and on characterizing the kinetic properties of the AtTPS03 enzyme in greater detail.

References

- 1. Functional identification of AtTPS03 as this compound synthase: a monoterpene synthase catalyzing jasmonate- and wound-induced volatile formation in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound synthase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. The JAZ Proteins Link Jasmonate Perception with Transcriptional Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Social Network: JAZ Protein Interactions Expand Our Knowledge of Jasmonate Signaling (Journal Article) | OSTI.GOV [osti.gov]

- 8. The Multifaceted Roles of MYC2 in Plants: Toward Transcriptional Reprogramming and Stress Tolerance by Jasmonate Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MYC2 Regulates the Termination of Jasmonate Signaling via an Autoregulatory Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heterologous protein expression in E. coli [protocols.io]

- 11. Heterologous expression and affinity purification of Strep-tagged (KaiC) proteins [protocols.io]

- 12. Protein Expression and Purification [protocols.io]

- 13. Transcriptomic analysis of methyl jasmonate treatment reveals gene networks involved in drought tolerance in pearl millet - PMC [pmc.ncbi.nlm.nih.gov]

role of (E)-beta-ocimene in plant defense mechanisms

An In-depth Technical Guide on the Role of (E)-β-Ocimene in Plant Defense Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(E)-β-ocimene is a key acyclic monoterpene volatile organic compound (VOC) ubiquitously emitted from the leaves and flowers of many plant species. Its role extends beyond floral scent, acting as a critical component in sophisticated plant defense strategies. Upon herbivore attack, the emission of (E)-β-ocimene is often rapidly induced, where it functions as a multi-faceted signaling molecule. It mediates indirect defense by attracting natural enemies of herbivores, contributes to direct defense through repellent and toxic effects, and facilitates plant-plant communication, priming neighboring plants for impending threats. The biosynthesis and emission of (E)-β-ocimene are tightly regulated by complex signaling networks, primarily involving the jasmonic acid (JA) and salicylic (B10762653) acid (SA) pathways. This guide provides a detailed overview of the biosynthesis, defensive roles, underlying signaling pathways, and key experimental protocols used to study (E)-β-ocimene, offering a comprehensive resource for professionals in plant science and drug development.

Biosynthesis of (E)-β-ocimene

(E)-β-ocimene, with the chemical formula C₁₀H₁₆, is synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which primarily occurs in the plastids.[1][2] The pathway begins with the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[3] These are converted into geranyl diphosphate (B83284) (GPP), the direct precursor for most monoterpenes.[3] The final step is catalyzed by the enzyme (E)-β-ocimene synthase (OCS), a type of terpene synthase (TPS), which converts GPP into (E)-β-ocimene.[1][3] This enzyme typically produces (E)-β-ocimene as the major product (94–97%), with minor amounts of other monoterpenes like (Z)-β-ocimene and myrcene.[3][4] The expression of OCS genes is often induced by herbivory and regulated by defense-related signaling pathways.[1][5]

Caption: Biosynthesis of (E)-β-ocimene via the MEP pathway.

Role in Indirect Plant Defense

One of the most well-documented roles of (E)-β-ocimene is in indirect defense, where it acts as a chemical cue to attract natural enemies of the attacking herbivores.[4][6] This "cry for help" is a key component of tritrophic interactions involving the plant, the herbivore, and the herbivore's predator or parasitoid.[4] The emission of (E)-β-ocimene, often as part of a larger blend of herbivore-induced plant volatiles (HIPVs), significantly increases the foraging efficiency of these natural enemies.[7][8]

| Attracted Natural Enemy | Attacking Herbivore | Plant Species | Reference |

| Phytoseiulus persimilis (predatory mite) | Tetranychus urticae (spider mite) | Lima bean, Torenia | [5][9] |

| Aphidius ervi (parasitoid wasp) | Macrosiphum euphorbiae (aphid) | Tomato | [10] |

| Parapanteles hyposidrae (parasitoid wasp) | Ectropis obliqua (tea geometrid) | Tea (Camellia sinensis) | [11] |

| Cotesia rubecula (parasitoid wasp) | Pieris rapae (caterpillar) | Arabidopsis thaliana | [12] |

Role in Direct Plant Defense

(E)-β-ocimene also contributes to direct defense by exhibiting repellent and/or toxic effects on the herbivores themselves.[1][2] This function prevents or reduces colonization and feeding damage. Studies have shown that (E)-β-ocimene can deter herbivores from feeding and, at sufficient concentrations, increase their mortality.

A study on wild pear (Pyrus betuleafolia) infested by the polyphagous herbivore Spodoptera litura demonstrated both repellent and lethal effects of (E)-β-ocimene.[1][2]

Table 1: Repellent Effect of (E)-β-ocimene on S. litura Larvae [1]

| Concentration (μg/μL) | Larvae Choosing Control | Larvae Choosing (E)-β-ocimene | Significance (χ² test) |

| 0.1 | 18 | 10 | ns |

| 1.0 | 21 | 7 | P < 0.01 |

| 10.0 | 24 | 5 | P < 0.001 |

| (ns: not significant) |

Table 2: Mortality of S. litura Larvae on Diet with (E)-β-ocimene [1]

| Concentration (μg/μL) | Mortality at 3 days | Mortality at 6 days | Mortality at 9 days |

| Control (Hexane) | ~5% | ~8% | ~12% |

| 0.1 | ~15% (P=0.018) | ~25% (P=0.011) | ~35% (P=0.036) |

| 1.0 | ~18% (P=0.028) | ~40% (P<0.001) | ~55% (P<0.001) |

| 10.0 | ~22% (P=0.005) | ~50% (P<0.001) | ~70% (P<0.001) |

Role in Plant-Plant Communication and Defense Priming

(E)-β-ocimene is a key signaling molecule in plant-plant communication.[3] Undamaged plants or undamaged parts of the same plant can perceive airborne (E)-β-ocimene released from a damaged plant.[7][13] This exposure does not typically induce a full-blown defensive response but instead "primes" the receiver plant.[14] A primed plant will respond more quickly and strongly upon a subsequent herbivore attack.[13] This mechanism involves epigenetic modifications, specifically histone acetylation at the loci of defense-related transcription factor genes, creating a "memory" of the signal that can last for several days.[14]

Signaling Pathways and Regulation

The induction of (E)-β-ocimene is primarily regulated by phytohormone signaling pathways, with the jasmonic acid (JA) pathway playing a central role in the response to chewing herbivores and the salicylic acid (SA) pathway often being associated with responses to pathogens and piercing-sucking insects.[2][15] Herbivore damage triggers a rapid increase in JA levels, which activates transcription factors that upregulate the expression of (E)-β-ocimene synthase genes.[5][12]

Exposure of a receiver plant to (E)-β-ocimene can lead to the upregulation of defense-related transcription factors like ERF8 and ERF104 through histone acetylation by Histone Acetyltransferases (HATs), leading to a primed state.[14] These pathways often exhibit crosstalk, which can be antagonistic or synergistic, allowing the plant to fine-tune its defense response to specific threats.[2][16]

Caption: Signaling cascade for (E)-β-ocimene emission and defense priming.

Key Experimental Protocols

Investigating the role of (E)-β-ocimene requires a combination of analytical chemistry, molecular biology, and ecological bioassays.

Volatile Collection and Analysis

This protocol is used to identify and quantify (E)-β-ocimene emitted by plants.

-

Volatile Trapping: Enclose the plant or leaf in a glass chamber or bag. Pull air from the chamber through a cartridge containing an adsorbent polymer (e.g., Porapak Q) or use Solid Phase Microextraction (SPME) with a fiber (e.g., PDMS) to trap the volatiles.[1][2]

-

Elution/Desorption: If using cartridges, elute volatiles with a solvent like hexane. For SPME, thermally desorb the fiber in the injector port of the gas chromatograph.

-

GC-MS Analysis: Separate and identify the compounds using Gas Chromatography-Mass Spectrometry (GC-MS). Compare the mass spectrum and retention time with an authentic (E)-β-ocimene standard for confirmation.[1]

-

Quantification: Create a standard curve using known concentrations of the authentic standard to quantify the amount of (E)-β-ocimene in the sample.[17]

Insect Bioassays

These assays assess the behavioral or physiological effects of (E)-β-ocimene on insects.

-

Olfactometer Assays (Behavior): Use a Y-tube or multi-arm olfactometer to test the preference of an insect (e.g., a parasitoid). Introduce air carrying the scent of a test plant or pure (E)-β-ocimene into one arm and clean air (control) into another. Record the insect's choice.[11]

-

Choice/No-Choice Feeding Assays (Direct Defense):

-

Dual-Choice: Provide larvae (e.g., S. litura) with two food sources in a petri dish, one treated with (E)-β-ocimene dissolved in a solvent and the other with the solvent alone. Record the position of the larvae after a set time.[1][2]

-

No-Choice: Provide larvae with an artificial diet treated with a specific concentration of (E)-β-ocimene. Monitor survival, weight gain, and mortality over several days compared to a control group.[1][2]

-

In Vitro Enzyme Assays

This protocol functionally characterizes the enzyme responsible for (E)-β-ocimene synthesis.

-

Protein Expression: Clone the candidate OCS gene into an expression vector and transform it into E. coli or another suitable host to produce the recombinant protein.

-

Enzyme Reaction: Incubate the purified recombinant OCS protein with the substrate GPP in a reaction buffer.

-

Product Analysis: Trap the volatile products using SPME and analyze them via GC-MS to confirm that (E)-β-ocimene is the product.[1][2] Test other potential substrates (e.g., farnesyl pyrophosphate) to determine substrate specificity.[1][18]

Caption: General experimental workflow for studying (E)-β-ocimene.

Conclusion and Future Directions

(E)-β-ocimene is a versatile and potent signaling molecule in plant defense. Its roles in attracting natural enemies, directly deterring herbivores, and priming systemic and neighboring plant defenses highlight its importance in mediating complex ecological interactions. For researchers in drug development, understanding the pathways that regulate the synthesis of such compounds could inspire novel, environmentally friendly crop protection strategies, such as the development of agents that prime plant defenses or act as biodegradable repellents. Future research should focus on elucidating the specific receptors for (E)-β-ocimene in both plants and insects, further unraveling the downstream signaling events of defense priming, and exploring how environmental factors modulate its production and efficacy in field conditions.

References

- 1. Frontiers | Functional characterization of a terpene synthase responsible for (E)-β-ocimene biosynthesis identified in Pyrus betuleafolia transcriptome after herbivory [frontiersin.org]

- 2. Functional characterization of a terpene synthase responsible for (E)-β-ocimene biosynthesis identified in Pyrus betuleafolia transcriptome after herbivory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. β-Ocimene, a Key Floral and Foliar Volatile Involved in Multiple Interactions between Plants and Other Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Volatile Compounds and Terpene Synthase (TPS) Genes Reveals ZcTPS02 Involved in β-Ocimene Biosynthesis in Zephyranthes candida - PMC [pmc.ncbi.nlm.nih.gov]

- 6. botanyjournals.com [botanyjournals.com]

- 7. Herbivore induced plant volatiles: Their role in plant defense for pest management - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Where do herbivore-induced plant volatiles go? [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Tobacco overexpressing β-ocimene induces direct and indirect responses against aphids in receiver tomato plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Plant-derived monoterpene S-linalool and β-ocimene generated by CsLIS and CsOCS-SCZ are key chemical cues for attracting parasitoid wasps for suppressing Ectropis obliqua infestation in Camellia sinensis L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Herbivore‐induced plant volatiles mediate defense regulation in maize leaves but not in maize roots - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Smells like trouble: β-ocimene primes plant defenses through chromatin remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Comparison of the pathway structures influencing the temporal response of salicylate and jasmonate defence hormones in Arabidopsis thaliana [frontiersin.org]

- 16. Interactions between the jasmonic and salicylic acid pathway modulate the plant metabolome and affect herbivores of different feeding types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Identification of β-Ocimene Biosynthetic Pathway Through Mevalonate Acid (MVA) and 1-Deoxy-D-Xylulose 5-Phosphate (DXP) Pathways Using Crude Enzyme Extracts in Indonesian Bay Leaf/Salam Leaf (Syzygium polyanthum) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Functional characterization of a terpene synthase responsible for (E)-β-ocimene biosynthesis identified in Pyrus betuleafolia transcriptome after herbivory - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of (E)-β-Ocimene in Pollinator Attraction: A Technical Guide

(E)-β-ocimene, an acyclic monoterpene, is a prevalent volatile organic compound (VOC) emitted from the flowers and vegetative tissues of a diverse array of plant species.[1][2][3] This compound plays a crucial role in mediating interactions between plants and other organisms, most notably in the attraction of pollinators.[1][2][4] This technical guide synthesizes current research to provide an in-depth understanding of the function of (E)-β-ocimene in pollinator attraction, targeting researchers, scientists, and drug development professionals.

Core Function in Pollinator Attraction

(E)-β-ocimene is recognized as a key signaling molecule in the chemical communication between plants and their pollinators.[5] Its widespread presence in the floral scents of numerous plant families suggests it functions as a generalist attractant for a broad spectrum of pollinators, including bees, beetles, butterflies, and moths.[1][6] The compound's sweet, herbal odor is believed to be a significant factor in its ability to lure these floral visitors.[7] Studies have shown that higher emissions of (E)-β-ocimene can lead to increased pollinator visitation rates, thereby enhancing the reproductive success of the plant.[7][8]

Quantitative Data on (E)-β-Ocimene and Pollinator Attraction

The following tables summarize quantitative data from various studies, illustrating the significance of (E)-β-ocimene in floral volatile blends and its effect on pollinator behavior.

| Plant Species | Pollinator Species | Relative Abundance of (E)-β-ocimene in Floral Volatiles (%) | Observed Effect on Pollinator | Reference |

| Bidens pilosa var. radiata (BH) | Apis cerana | 18.31 ± 1.10 | Significant attraction | [8] |

| Bidens frondosa (DL) | Apis cerana | 1.72 ± 0.50 (combined with (Z)-β-ocimene) | Lower attraction compared to BH | [8] |

| Bidens pilosa var. pilosa (SY) | Apis cerana | 0.32 ± 0.19 (combined with (Z)-β-ocimene) | Lower attraction compared to BH | [8] |

| Pyrus bretschneideri & P. communis | Honey bees | Not specified, but crucial component | Attraction of honey bees | [4] |

| Paullinia cupana (Guarana) | Nocturnal Megalopta bees | More abundant at night | Attraction of nocturnal bees | [5] |

| Experimental Setup | Pollinator Species | Treatment | Response | Statistical Significance | Reference |

| Y-tube olfactometer | Apis cerana | (E)-β-Ocimene and (Z)-β-Ocimene | Significant attraction | Not specified | [8] |

| Dual-choice bioassay | Spodoptera litura larvae | (E)-β-ocimene (10 µg/µL) in diet | Significant preference for control diet | χ² = 42.655, P < 0.001 | [4] |

| Dual-choice bioassay | Spodoptera litura larvae | (E)-β-ocimene (1 µg/µL) in diet | Significant preference for control diet | χ² = 8.877, P = 0.003 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summaries of key experimental protocols used to study the effects of (E)-β-ocimene on pollinators.

Floral Volatile Collection and Analysis

A common method for collecting floral volatiles is through headspace sorption. This technique involves enclosing the inflorescences in a polyethylene (B3416737) bag and drawing the air through a tube containing an adsorbent material (e.g., Tenax-TA or Porapak Q) for a specified period. The collected volatile compounds are then eluted from the adsorbent using a solvent (e.g., hexane) and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the individual components of the floral scent.

Pollinator Behavioral Assays

Y-tube olfactometers are frequently employed to assess the behavioral responses of pollinators to specific volatile compounds.[8] In a typical setup, a pollinator is introduced into the base of a Y-shaped glass tube. Two different air streams are then passed through the two arms of the 'Y'. One arm contains the test compound, such as a synthetic standard of (E)-β-ocimene, while the other arm serves as a control (e.g., clean air or solvent). The choice of the pollinator to move towards one arm over the other is recorded, and statistical analyses are used to determine if there is a significant preference for the test compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biosynthesis of (E)-β-ocimene and a typical experimental workflow for studying its role in pollinator attraction.

Broader Ecological Significance

While its role in pollinator attraction is significant, (E)-β-ocimene also has other ecological functions. It can be released from vegetative tissues in response to herbivory, where it acts as a component of herbivore-induced plant volatiles (HIPVs).[2][4] In this context, it can attract natural enemies of the herbivores, thus playing a role in the plant's indirect defense mechanisms.[2][4] This dual function highlights the complexity of chemical signaling in plant-insect interactions.

Conclusion

(E)-β-ocimene is a multifaceted floral volatile that plays a pivotal role in shaping plant-pollinator interactions. Its widespread occurrence and effectiveness as a generalist attractant underscore its ecological importance.[1][2][6] Further research, particularly behavioral studies with a wider range of pollinator species and investigations into the synergistic or antagonistic effects of (E)-β-ocimene within complex floral scent blends, will continue to deepen our understanding of its function in chemical ecology. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for future research endeavors in this area.

References

- 1. β-Ocimene, a Key Floral and Foliar Volatile Involved in Multiple Interactions between Plants and Other Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-Ocimene, a Key Floral and Foliar Volatile Involved in Multiple Interactions between Plants and Other Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Functional characterization of a terpene synthase responsible for (E)-β-ocimene biosynthesis identified in Pyrus betuleafolia transcriptome after herbivory [frontiersin.org]

- 5. Frontiers | Nocturnal Bee Pollinators Are Attracted to Guarana Flowers by Their Scents [frontiersin.org]

- 6. β-Ocimene, a Key Floral and Foliar Volatile Involved in Multiple Interactions between Plants and Other Organisms – Global Ecology Unit [globalecology.creaf.cat]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Unraveling the Genetic Basis of (E)-beta-ocimene Synthesis in Pyrus betuleafolia: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identification and functional characterization of (E)-beta-ocimene synthase (OCS) genes in Pyrus betuleafolia, a wild pear species with significant potential for pest-resistant traits. The findings summarized herein are primarily based on the research article by Huang et al. (2022), titled "Functional characterization of a terpene synthase responsible for (E)-β-ocimene biosynthesis identified in Pyrus betuleafolia transcriptome after herbivory," published in Frontiers in Plant Science.

(E)-β-ocimene is a monoterpene volatile organic compound that plays a crucial role in plant defense mechanisms, particularly in response to herbivory.[1][2] It can act as a repellent to herbivores and attract their natural predators. Understanding the genetic and biochemical pathways of its synthesis in pest-resistant species like P. betuleafolia is of significant interest for the development of novel crop protection strategies and potential pharmaceutical applications.

Identification of a Candidate this compound Synthase Gene (PbeOCS)

Transcriptome analysis of P. betuleafolia leaves infested with the herbivore Spodoptera litura led to the identification of a putative this compound synthase gene, designated as PbeOCS (Gene ID: GWHGAAYT028729).[1] The expression of this gene was significantly upregulated in response to herbivory, suggesting its involvement in the plant's defense response.

Quantitative Analysis of Gene Expression

To validate the findings from the transcriptome analysis, quantitative real-time PCR (qRT-PCR) was performed. The results confirmed a significant increase in the expression of PbeOCS in S. litura-infested leaves compared to undamaged control leaves.

| Gene | Treatment | Relative Expression Level (Fold Change) |

| PbeOCS | Control (Undamaged) | 1.0 |

| S. litura Infestation | > 5.0 (Estimated from graphical data) | |

| Actin | Control & Infestation | Constitutively expressed (Reference gene) |

Note: The fold change value for PbeOCS is an estimation based on the graphical data presented in the source publication. For precise values, refer to the original research article.

Functional Characterization of the PbeOCS Enzyme

The coding sequence of PbeOCS was cloned and heterologously expressed in Escherichia coli. The recombinant PbeOCS protein was then purified and its enzymatic activity was assayed in vitro.

Substrate Specificity

The purified PbeOCS enzyme was incubated with several potential prenyl diphosphate (B83284) substrates. The results demonstrated that PbeOCS specifically utilizes geranyl pyrophosphate (GPP) to synthesize this compound.

| Substrate | Product(s) Detected |

| Geranyl Pyrophosphate (GPP) | This compound (major), (Z)-beta-ocimene (trace) |

| Neryl Diphosphate (NPP) | No product detected |

| Farnesyl Pyrophosphate (FPP) | No product detected |

| Geranylgeranyl Diphosphate (GGPP) | No product detected |

Product Analysis

Gas chromatography-mass spectrometry (GC-MS) analysis of the enzymatic reaction products confirmed that this compound was the major product of the PbeOCS-catalyzed reaction with GPP as the substrate. A minor peak corresponding to (Z)-beta-ocimene was also detected.

| Product | Relative Abundance (%) |

| This compound | > 95% |

| (Z)-beta-ocimene | < 5% |

Note: Relative abundance is estimated from the chromatogram in the source publication.

Experimental Protocols

This section provides a detailed description of the key experimental methodologies employed in the identification and characterization of PbeOCS.

Plant Material and Herbivore Treatment

-

Plant Material: One-year-old tissue-cultured seedlings of Pyrus betuleafolia.

-

Herbivore: Third-instar larvae of Spodoptera litura.

-

Treatment: Larvae were placed on the leaves of P. betuleafolia seedlings and allowed to feed for 24 hours. Control plants were left undamaged.

RNA Extraction and Transcriptome Sequencing

-

Total RNA was extracted from control and herbivore-damaged leaves using a commercial RNA extraction kit.

-

RNA quality and quantity were assessed using a spectrophotometer and agarose (B213101) gel electrophoresis.

-

cDNA libraries were constructed and sequenced on an Illumina sequencing platform.

-

The resulting sequences were assembled and annotated to identify differentially expressed genes (DEGs).

Gene Cloning and Vector Construction

-

The full-length coding sequence of the candidate PbeOCS gene was amplified from P. betuleafolia cDNA by PCR using gene-specific primers.

-

The PCR product was cloned into a suitable expression vector (e.g., pET series) for heterologous expression in E. coli. The fidelity of the cloned sequence was confirmed by Sanger sequencing.

Heterologous Expression and Protein Purification

-

The expression vector containing the PbeOCS gene was transformed into a competent E. coli expression strain (e.g., BL21(DE3)).

-

Bacterial cultures were grown to an optimal density and protein expression was induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

The bacterial cells were harvested, lysed, and the recombinant PbeOCS protein was purified using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

The purity of the protein was verified by SDS-PAGE.

In Vitro Enzyme Assay

-

The purified recombinant PbeOCS protein was incubated in a reaction buffer containing a divalent cation (e.g., MgCl2) and a prenyl diphosphate substrate (GPP, NPP, FPP, or GGPP).

-

The reaction mixture was overlaid with an organic solvent (e.g., hexane) to trap the volatile products.

-

The reaction was incubated at an optimal temperature for a defined period.

-

The organic layer containing the enzymatic products was collected for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

The collected organic solvent samples were injected into a GC-MS system.

-

The compounds were separated on a capillary column (e.g., HP-5MS).

-

The temperature program was optimized to separate monoterpenes. A typical program might be: initial temperature of 40°C for 2 min, ramp at 5°C/min to 150°C, then at 20°C/min to 250°C.

-

The mass spectrometer was operated in electron ionization (EI) mode.

-

The resulting mass spectra were compared with a reference library (e.g., NIST) and authentic standards to identify the products.

Quantitative Real-Time PCR (qRT-PCR)

-

Total RNA was extracted from control and treated leaf samples and reverse-transcribed into cDNA.

-

qRT-PCR was performed using gene-specific primers for PbeOCS and a reference gene (e.g., Actin).

-

The relative expression levels of PbeOCS were calculated using the 2-ΔΔCt method.

Visualizations: Workflows and Signaling Pathways

To better illustrate the logical flow of the research and the biological processes involved, the following diagrams have been generated using the DOT language.

Figure 1. Experimental workflow for the identification and functional characterization of PbeOCS.

References

- 1. Functional characterization of a terpene synthase responsible for (E)-β-ocimene biosynthesis identified in Pyrus betuleafolia transcriptome after herbivory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Functional characterization of a terpene synthase responsible for (E)-β-ocimene biosynthesis identified in Pyrus betuleafolia transcriptome after herbivory [frontiersin.org]

The Ubiquitous Presence of (E)-β-Ocimene in Floral Scents: A Technical Guide

Introduction

(E)-β-ocimene, an acyclic monoterpene with the chemical formula C₁₀H₁₆, is one of the most common volatile organic compounds (VOCs) found in the floral scents of flowering plants.[1][2] Its widespread phylogenetic distribution, occurring in approximately 71% of plant families, underscores its significant role in plant ecology.[1] This compound is characterized by a sweet, herbaceous, and somewhat woody aroma.[3] Beyond its contribution to floral fragrance, (E)-β-ocimene is a key mediator in plant-insect interactions, acting as a potent attractant for a broad spectrum of pollinators.[1][4][5] Furthermore, it plays a crucial role in plant defense, as its emission is often induced by herbivory, attracting natural enemies of the attacking insects.[6][7][8] This guide provides a detailed technical overview of the biosynthesis, natural occurrence, ecological functions, and analytical methodologies related to (E)-β-ocimene in floral scents, tailored for researchers in botany, ecology, and chemical biology.

Biosynthesis of (E)-β-Ocimene

(E)-β-ocimene is synthesized in plant plastids via the methyl-erythritol-phosphate (MEP) pathway.[1][6] The process begins with the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are condensed to form the ten-carbon intermediate, geranyl diphosphate (B83284) (GPP).[1] The final and critical step is catalyzed by the enzyme (E)-β-ocimene synthase (OCS), a member of the terpene synthase (TPS) family. This enzyme facilitates the conversion of GPP into (E)-β-ocimene.[1][6] While (E)-β-ocimene is the primary product, the synthase can also produce small amounts of byproducts, such as its stereoisomer (Z)-β-ocimene and myrcene.[8][9][10] The expression of the gene encoding (E)-β-ocimene synthase is often tissue-specific and can be developmentally regulated, with emissions frequently following diurnal cycles that align with pollinator activity.[9]

Caption: Simplified biosynthetic pathway of (E)-β-ocimene via the MEP pathway in plant plastids.

Quantitative Occurrence in Floral Scents

(E)-β-ocimene is a dominant compound in the floral bouquets of many species. Its relative abundance can vary significantly, from being a minor component to constituting the vast majority of the total volatile emissions. This variation is influenced by factors such as plant species, developmental stage of the flower, and environmental conditions.

| Plant Species | Family | (E)-β-Ocimene Amount (% of Total Scent) | Reference |

| Laelia anceps | Orchidaceae | 87% | [3] |

| Brugmansia x candida | Solanaceae | 52% | [3] |

| Antirrhinum majus (Snapdragon) | Plantaginaceae | ~20% | [3][9] |

| Muscari neglectum | Asparagaceae | High Proportion | [1] |

| Ranunculus gramineus | Ranunculaceae | High Proportion | [1] |

| Euphorbia flavicoma | Euphorbiaceae | High Proportion | [1] |

| Iris lutescens | Iridaceae | High Proportion | [1] |

Ecological Functions and Signaling

The ecological role of (E)-β-ocimene is twofold, primarily involving pollination and defense.

1. Pollinator Attraction: As a widespread floral volatile, (E)-β-ocimene acts as a generalist attractant, drawing a diverse array of pollinators including bees, beetles, butterflies, and moths.[1] Its presence in high concentrations in many generalist-pollinated species suggests its role as a reliable chemical cue for locating floral resources.[1]

2. Induced Defense: Plants respond to herbivore attacks by systemically releasing a blend of VOCs, often including significant amounts of (E)-β-ocimene.[8] This induced emission serves as an indirect defense mechanism, attracting predators and parasitoids of the herbivores, thereby reducing plant damage.[8][11] The signaling pathway for this response is complex, primarily mediated by the phytohormone jasmonic acid (JA).[7][10] Herbivore damage triggers the JA signaling cascade, leading to the upregulation of terpene synthase genes, such as AtTPS03 in Arabidopsis thaliana, which in turn boosts the production and emission of (E)-β-ocimene.[10]

Caption: Signaling cascade from herbivore attack to the emission of (E)-β-ocimene for indirect defense.

Experimental Protocols

The analysis of (E)-β-ocimene and other floral volatiles involves two primary stages: collection of the volatile compounds and their subsequent analysis.

1. Volatile Collection: Dynamic Headspace Sampling

Dynamic headspace sampling is a widely used method for collecting floral scents due to its efficiency in trapping a broad range of volatiles.[12]

-

Principle: Inert gas is passed over the floral sample enclosed in a chamber, and the gas stream carrying the emitted volatiles is then passed through an adsorbent trap.

-

Apparatus:

-

Glass chamber or poly-acetate bag to enclose the flower.

-

Air pump to provide a controlled flow of purified air (e.g., through an activated charcoal filter).

-

Adsorbent trap: A glass tube packed with a polymer adsorbent like Porapak Q, Tenax TA, or a combination thereof.

-

Flow meter to regulate the airflow.

-

-

Procedure:

-

A single flower or inflorescence is carefully enclosed within the sampling chamber, ensuring minimal disturbance.

-

Purified air is pushed or pulled through the chamber at a constant, known flow rate (e.g., 100-500 mL/min).

-

The air exiting the chamber, now containing the floral volatiles, is directed through the adsorbent trap.

-

Sampling is conducted for a defined period (e.g., 1-24 hours) to concentrate the volatiles onto the adsorbent material.

-

After collection, the trap is sealed and stored under appropriate conditions (e.g., -20°C) until analysis.

-

2. Volatile Analysis: Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)

This is the gold standard for separating, identifying, and quantifying floral volatiles.[13][14]

-

Principle: The trapped compounds are thermally desorbed from the trap, separated based on their physicochemical properties by gas chromatography, and then identified and quantified by mass spectrometry.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer, equipped with a thermal desorption unit.

-

Procedure:

-

Thermal Desorption: The adsorbent trap is placed in the thermal desorption unit. It is rapidly heated (e.g., to 220-250°C) under a flow of helium, which releases the trapped volatiles into the GC injection port.[15] A cryofocusing step is often used to concentrate the sample at the head of the GC column.[15]

-

Gas Chromatography (GC): The volatilized compounds are carried by the helium carrier gas onto a capillary column (e.g., DB-WAX).[15] The column oven temperature is programmed to ramp up gradually (e.g., from 45°C to 220°C), separating the compounds based on their boiling points and affinity for the column's stationary phase.[15]

-

Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio, creating a unique mass spectrum for each compound.

-

Identification and Quantification: (E)-β-ocimene is identified by comparing its retention time and mass spectrum to that of an authentic chemical standard and/or a library database (e.g., NIST). Quantification is achieved by comparing the peak area of the compound in the sample to a calibration curve generated from known concentrations of the standard.[13]

-

Caption: Standard workflow for the collection and analysis of floral volatiles like (E)-β-ocimene.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. β-Ocimene, a Key Floral and Foliar Volatile Involved in Multiple Interactions between Plants and Other Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. β-Ocimene, a Key Floral and Foliar Volatile Involved in Multiple Interactions between Plants and Other Organisms – Global Ecology Unit [globalecology.creaf.cat]

- 6. Frontiers | Functional characterization of a terpene synthase responsible for (E)-β-ocimene biosynthesis identified in Pyrus betuleafolia transcriptome after herbivory [frontiersin.org]

- 7. Functional characterization of a terpene synthase responsible for (E)-β-ocimene biosynthesis identified in Pyrus betuleafolia transcriptome after herbivory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. β-Ocimene, a Key Floral and Foliar Volatile Involved in Multiple Interactions between Plants and Other Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (E)-β-Ocimene and Myrcene Synthase Genes of Floral Scent Biosynthesis in Snapdragon: Function and Expression of Three Terpene Synthase Genes of a New Terpene Synthase Subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Functional characterization of a terpene synthase responsible for (E)-β-ocimene biosynthesis identified in Pyrus betuleafolia transcriptome after herbivory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. taylorfrancis.com [taylorfrancis.com]

- 13. Floral scent - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. Analysis of Floral Scent Compounds and Classification by Scent Quality in Tulip Cultivars [jstage.jst.go.jp]

(E)-beta-Ocimene: A Volatile Primer Pheromone Shaping Honey Bee Colony Dynamics

An In-depth Technical Guide for Researchers and Drug Development Professionals

(E)-beta-ocimene, a volatile monoterpene, has emerged as a critical primer pheromone in honey bee (Apis mellifera) colonies, exerting significant influence over worker physiology and behavior. This guide provides a comprehensive overview of its multifaceted roles, from regulating worker reproduction and accelerating behavioral maturation to mediating complex colony-level responses to nutritional stress. It details the experimental protocols used to elucidate these functions and presents quantitative data in a structured format for ease of comparison.

This compound is a key chemical signal primarily produced by the youngest members of the honey bee colony—the larvae—as well as by the queen.[1][2] Its high volatility allows for rapid and widespread dissemination throughout the hive, enabling it to act as a colony-wide signal that influences the behavior and physiology of all inhabitants.[2][3] This contrasts with less volatile pheromones that often require direct contact for transmission.[3][4]

Core Physiological and Behavioral Effects

The primer effects of this compound are fundamental to the organization and efficiency of the honey bee colony. These long-term physiological changes are crucial for maintaining the colony's social structure and adapting its workforce to changing conditions.[4][5]

Inhibition of Worker Ovary Development

One of the most significant primer effects of this compound is the inhibition of ovary development in worker bees.[3][6] In the absence of a queen or her pheromones, workers can develop their ovaries and lay unfertilized male eggs. This compound, produced by the brood, acts as a chemical signal that suppresses this reproductive potential, thereby reinforcing the queen's reproductive dominance.[6][7] This ensures that the colony's resources are directed towards raising the queen's offspring, maintaining social cohesion.[8]

Acceleration of Behavioral Maturation

This compound plays a crucial role in regulating the division of labor within the colony by accelerating the behavioral maturation of worker bees.[3][9] Specifically, exposure to this pheromone causes nurse bees to transition to foraging duties at a younger age.[2][3] This mechanism allows the colony to dynamically adjust its foraging force in response to the needs of the growing brood, which are signaled by the amount of this compound present.[3][5]

Regulation of Brood Rearing and Cannibalism

Under conditions of nutritional stress, such as a pollen dearth, this compound is instrumental in the colony's decision-making process regarding brood rearing.[1][10] The pheromone signals the presence of healthy young larvae and a viable queen.[1] In times of pollen scarcity, colonies may engage in filial cannibalism, consuming eggs and young larvae to conserve resources.[1][10] The presence of synthetic this compound has been shown to suppress this behavior, encouraging the retention and rearing of brood, thereby priming the colony to resume growth when conditions improve.[1][10][11]

Quantitative Data on this compound Effects

The following tables summarize the quantitative findings from key studies on the effects of this compound on honey bee worker physiology and behavior.

| Physiological Effect | This compound Treatment | Observed Outcome | Significance | Citation |

| Worker Ovary Development | 10 larvae equivalent/caged bee | Significantly inhibited ovary development compared to control. | P = 0.0301 | [6] |

| Hypopharyngeal Gland Development | Not specified | No significant difference in gland development or protein production compared to control. | P = 0.6120 (development), P = 0.1961 (protein) | [3] |

| Behavioral Effect | This compound Treatment | Observed Outcome | Significance | Citation |

| Age at Onset of Foraging | Low dose (5,000 larvae equivalent/day/nuclei) | Accelerated onset of foraging compared to control. | P<0.01 | |

| Age at Onset of Foraging | High dose (10,000 larvae equivalent/day/nuclei) | Further accelerated onset of foraging compared to low dose and control. | P<0.001 (vs control), P<0.01 (vs low dose) | [3] |

| Foraging Activity | 1-hour pulse of synthetic this compound | Significantly increased overall foraging activity (non-pollen foragers). | P ≤ 0.05 | [12] |

| Brood Cannibalism | Synthetic release equivalent to 3,744 L2-L3 larvae | Suppressed egg and young larvae cannibalism in nutritionally stressed colonies. | Qualitative observation | [10] |

Experimental Protocols

This section details the methodologies employed in the cited research to investigate the primer effects of this compound.

Pheromone Quantification and Delivery

Volatile Collection: The emission of this compound from different larval and pupal instars was quantified using Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[6][13][14] Larvae or pupae were placed in vials, and a SPME fiber was exposed to the headspace to adsorb the volatile compounds.[14]

Synthetic Pheromone Application: For behavioral and physiological assays, synthetic this compound was typically diluted in a carrier substance like paraffin (B1166041) oil.[6][12] To ensure a slow and continuous release, the mixture was often dispensed from vials with a small opening or through capillary release mechanisms.[1][11] Dosages were often calculated as "larvae equivalents" based on the natural emission rates determined previously.[3][6]

Behavioral Assays

Foraging Activity: To study the effect on foraging, observation hives or standard colonies were used.[12][15] The number of returning foragers (with and without pollen) was counted at regular intervals before and after the introduction of a synthetic this compound dispenser.[12]

Age at Onset of Foraging: Cohorts of newly emerged bees were marked and introduced into small observation hives (nuclei).[3] These nuclei were treated with either synthetic this compound or a control. The age at which marked bees were first observed returning from a foraging flight was recorded.[3]

Physiological Assays

Ovary Dissection and Analysis: To assess the impact on worker reproduction, caged bees were exposed to this compound for a set period (e.g., 15 days).[6] A sample of bees was then dissected under a stereomicroscope, and the stage of ovary development was scored based on a standardized scale (e.g., 0 for no follicle development to 4 for fully formed eggs).[6]

Hypopharyngeal Gland Analysis: The development of the hypopharyngeal glands, which are responsible for producing royal jelly, was assessed by dissecting the glands from worker bees of a specific age.[3] The size of the acini was measured, and the total protein content of the glands was determined using methods like the Bradford protein assay.[3]

Gene Expression Analysis: The molecular mechanisms underlying the pheromone's effects can be investigated through quantitative real-time PCR (qRT-PCR).[16][17][18] This technique measures the expression levels of specific genes in the brains of bees exposed to this compound compared to control bees.[16] Housekeeping genes are used for normalization to ensure accurate quantification.[16][19]

Signaling Pathways and Conceptual Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound research.

References

- 1. E-B-ocimene and brood cannibalism: Interplay between a honey bee larval pheromone and brood regulation in summer dearth colonies | PLOS One [journals.plos.org]

- 2. E-β-ocimene, a volatile brood pheromone involved in social regulation in the honey bee colony (Apis mellifera) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. E-β-Ocimene, a Volatile Brood Pheromone Involved in Social Regulation in the Honey Bee Colony (Apis mellifera) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Closer Look | Bee Culture [beeculture.com]

- 5. Chemical Communication in the Honey Bee Society - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. A scientific note on E-β-ocimene, a new volatile primer pheromone that inhibits worker ovary development in honey bees | Apidologie [apidologie.org]

- 7. researchgate.net [researchgate.net]

- 8. theholyhabibee.com [theholyhabibee.com]

- 9. researchgate.net [researchgate.net]

- 10. journals.plos.org [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. biochemjournal.com [biochemjournal.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Pheromone-mediated gene expression in the honey bee brain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. royalsocietypublishing.org [royalsocietypublishing.org]

- 19. Validation of quantitative real-time PCR reference genes for the determination of seasonal and labor-specific gene expression profiles in the head of Western honey bee, Apis mellifera - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of (E)-β-Ocimene in Tritrophic Interactions: A Technical Guide

An In-depth Examination of a Key Semiohemical in Plant Defense and Ecosystem Communication

Abstract

(E)-β-ocimene, a volatile acyclic monoterpene, is a critical mediator of complex ecological interactions between plants, herbivores, and their natural enemies. This technical guide provides a comprehensive overview of the ecological roles of (E)-β-ocimene within a tritrophic context. It delves into the molecular mechanisms of its biosynthesis, its function as a key component of herbivore-induced plant volatiles (HIPVs), and its influence on the behavior of herbivores and their predators and parasitoids. This document summarizes key quantitative data, details common experimental protocols for its study, and provides visual representations of the core signaling pathways involved. This guide is intended for researchers, scientists, and professionals in the fields of chemical ecology, plant science, and drug development who are interested in the intricate chemical language that governs ecosystems.

Introduction

Plants, when attacked by herbivores, release a complex blend of volatile organic compounds (VOCs) into the atmosphere.[1][2] These herbivore-induced plant volatiles (HIPVs) serve as crucial signals in a multitrophic context, influencing the behavior of various organisms in the plant's vicinity. Among the diverse array of HIPVs, (E)-β-ocimene has emerged as a key player in mediating these interactions.[3][4][5][6][7]

This guide explores the multifaceted roles of (E)-β-ocimene, focusing on:

-

Plant Defense: How herbivory triggers the biosynthesis and release of (E)-β-ocimene as part of a sophisticated defense strategy.

-

Herbivore Interactions: The dual role of (E)-β-ocimene in both attracting and repelling various herbivorous insects.

-

Carnivore Attraction: Its well-documented function as a synomone, attracting predators and parasitoids to the location of their herbivorous prey, thereby providing indirect defense to the plant.[3][6][8]

-

Plant-Plant Communication: Its role as a signaling molecule that can prime the defenses of neighboring, undamaged plants.[3][6]

Biosynthesis and Regulation of (E)-β-Ocimene

The production of (E)-β-ocimene in plants is a tightly regulated process, primarily induced by herbivore feeding. The biosynthesis is initiated in the plastids via the methylerythritol 4-phosphate (MEP) pathway.

The key enzyme responsible for the final step in (E)-β-ocimene synthesis is (E)-β-ocimene synthase (EBOS) .[3][5] This enzyme catalyzes the conversion of geranyl diphosphate (B83284) (GPP), a product of the MEP pathway, into (E)-β-ocimene.

Herbivore damage, often through oral secretions and mechanical wounding, triggers a complex signaling cascade that leads to the upregulation of EBOS gene expression. The jasmonic acid (JA) signaling pathway is the primary regulatory route for the induction of EBOS and subsequent (E)-β-ocimene emission.[5] In some cases, the salicylic (B10762653) acid (SA) pathway can act antagonistically to the JA pathway, fine-tuning the plant's defense response.

Below is a diagram illustrating the signaling pathway leading to (E)-β-ocimene production upon herbivory.

References

- 1. Acquisition of Volatile Compounds by Gas Chromatography-Mass Spectrometry (GC-MS). | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Functional characterization of a terpene synthase responsible for (E)-β-ocimene biosynthesis identified in Pyrus betuleafolia transcriptome after herbivory | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. β-Ocimene, a Key Floral and Foliar Volatile Involved in Multiple Interactions between Plants and Other Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Significance of (E)-β-Ocimene in Herbivore-Induced Plant Volatiles: A Technical Guide

For Immediate Release

Palo Alto, CA – A comprehensive technical guide released today details the pivotal role of (E)-β-ocimene, a key volatile organic compound, in plant defense mechanisms against herbivores. This whitepaper, intended for researchers, scientists, and professionals in drug development, offers an in-depth look at the discovery, biosynthesis, and signaling pathways associated with this crucial molecule. It provides a thorough compilation of quantitative data, detailed experimental protocols, and visual diagrams of the underlying biological processes.

The emission of volatile organic compounds (VOCs) is a primary strategy plants employ to defend against insect herbivory. These airborne chemicals can directly repel herbivores, attract the natural enemies of these herbivores, and prime neighboring plants for an impending attack. Among the myriad of herbivore-induced plant volatiles (HIPVs), the acyclic monoterpene (E)-β-ocimene has been identified as a near-ubiquitous and highly significant component of this chemical arsenal. Its presence has been documented across a wide range of plant species, where it plays a central role in mediating complex ecological interactions.[1][2]

This guide synthesizes current research to provide a detailed understanding of the mechanisms governing the production and release of (E)-β-ocimene following herbivore damage.

The Biosynthesis of (E)-β-Ocimene

(E)-β-ocimene is synthesized in the plastids of plant cells through the methyl-erythritol-phosphate (MEP) pathway. The process begins with the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are converted to geranyl diphosphate (B83284) (GPP). The final step is catalyzed by the enzyme (E)-β-ocimene synthase (OCS), which converts GPP into (E)-β-ocimene. This enzyme is highly specific and is upregulated in response to herbivore feeding, leading to the rapid release of (E)-β-ocimene into the atmosphere.[3]

Signaling Pathways: The Jasmonic and Salicylic (B10762653) Acid Connection

The induction of (E)-β-ocimene synthesis is primarily regulated by intricate signaling pathways, with the jasmonic acid (JA) and salicylic acid (SA) pathways playing central roles. Herbivore damage, particularly from chewing insects, rapidly activates the JA pathway. This leads to the accumulation of JA and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), which in turn triggers the expression of defense-related genes, including those encoding for terpene synthases like OCS.[4][5][6]

While the JA pathway is the principal driver of the response to chewing herbivores, the SA pathway, typically associated with defense against piercing-sucking insects and biotrophic pathogens, can modulate the JA response.[7][8] The interaction between these two pathways is complex, often exhibiting an antagonistic relationship, which allows the plant to fine-tune its defensive strategy based on the specific type of herbivore it encounters.[9][10][11]

Quantitative Analysis of (E)-β-Ocimene Emission

The amount of (E)-β-ocimene released by a plant varies depending on the plant species, the herbivore species, and the extent of the damage. The following tables summarize quantitative data from several studies.

| Plant Species | Herbivore | (E)-β-Ocimene Emission Rate (ng g⁻¹ h⁻¹) | Fold Increase vs. Control | Reference |

| Alnus glutinosa (Alder) | Cabera pusaria (larvae) | Positively correlated with number of larvae | Not specified | [12] |

| Glycine max (Soybean) | Spodoptera litura (larvae) | Substantially increased | Not specified | [3][13] |

| Prunus persica (Peach) | Myzus persicae (aphid) | Significant component of induced volatiles | Not specified | [14] |

| Phaseolus lunatus (Lima Bean) | Tetranychus urticae (spider mite) | Significant component of induced volatiles | Not specified | [9] |

| Camellia sinensis (Tea Plant) | Tea geometrid | Significantly increased | Not specified | [15] |

Note: Emission rates can be influenced by various factors including temperature, light, and time of day. Direct comparison between studies should be made with caution.

Experimental Protocols

The identification and quantification of (E)-β-ocimene and other HIPVs rely on precise and sensitive analytical techniques. The following are generalized protocols for key experimental procedures.

Headspace Volatile Collection

This method is used to capture the volatile compounds released by plants into the air.

Objective: To collect herbivore-induced plant volatiles for subsequent analysis.

Materials:

-

Live plants and herbivores

-

Volatile collection chambers (e.g., glass cylinders, PET oven bags)[16]

-

Air pump or vacuum source

-

Flowmeter

-

Purified air source (e.g., passed through an activated charcoal filter)

-

Adsorbent tubes (e.g., containing Tenax® TA or a combination of adsorbents)[16]

-

Teflon tubing

Procedure:

-

Plant Infestation: Place the herbivore(s) on the plant to be tested. The number of herbivores and the duration of feeding should be standardized. A control plant without herbivores should be run in parallel.

-

Chamber Setup: Carefully enclose the plant or the specific leaves of interest within the volatile collection chamber. Ensure a tight seal to prevent the entry of ambient air and the loss of volatiles.

-

Airflow: Create a "push-pull" system. Push purified air into the chamber at a controlled rate (e.g., 600 mL/min) and pull air out of the chamber through an adsorbent tube at a slightly lower rate (e.g., 400 mL/min).[17] This creates a slight positive pressure within the chamber, preventing contamination from outside air.

-

Collection: Continue the airflow for a predetermined period (e.g., 4-8 hours) to allow for the sufficient trapping of volatiles onto the adsorbent material in the tube.

-

Sample Storage: After collection, cap the adsorbent tubes and store them at a low temperature (e.g., 4°C or -20°C) until analysis to prevent the degradation of the trapped compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating and identifying the individual components of a complex volatile mixture.

Objective: To separate, identify, and quantify (E)-β-ocimene from the collected volatile samples.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Thermal desorption unit (for adsorbent tubes)

-

Helium (carrier gas)

-

(E)-β-ocimene standard for identification and quantification

-

Internal standard (e.g., n-nonane or toluene) for quantification

Procedure:

-

Thermal Desorption: The adsorbent tube containing the collected volatiles is placed in a thermal desorption unit. The tube is heated, and the trapped compounds are released into a cooled trap. The trap is then rapidly heated, injecting the volatiles into the GC column.

-

Gas Chromatography: The volatile compounds are carried by an inert gas (helium) through a long, thin capillary column. The column is coated with a stationary phase. Compounds separate based on their boiling points and their affinity for the stationary phase. The oven temperature is programmed to increase over time to facilitate the separation of compounds with different volatilities.

-

Mass Spectrometry: As the separated compounds exit the GC column, they enter the mass spectrometer. Here, they are bombarded with electrons, causing them to fragment into charged ions. The mass spectrometer separates these ions based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.

-